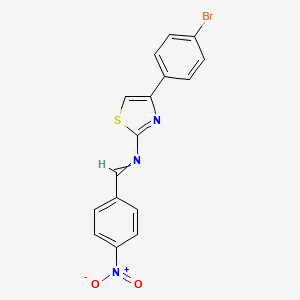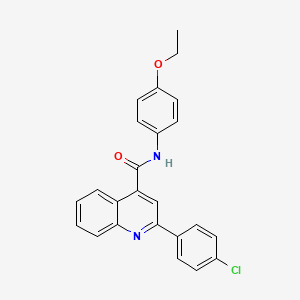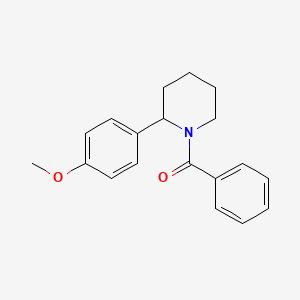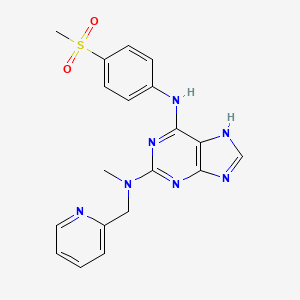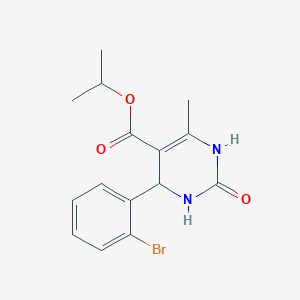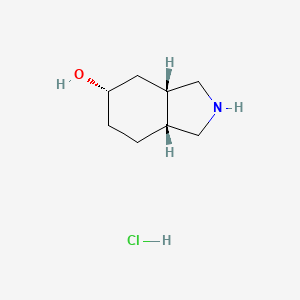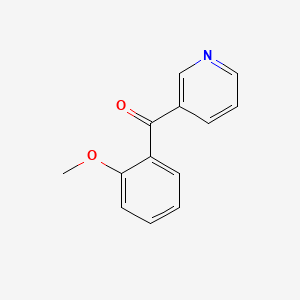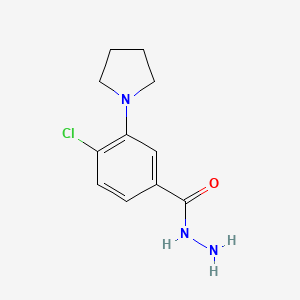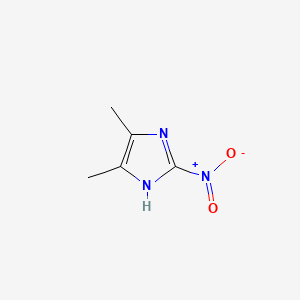
4,5-dimethyl-2-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at positions 4 and 5, and a nitro group at position 2 on the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 4,5-dimethyl-2-nitro-1H-imidazole typically involves nitration of the corresponding dimethyl imidazole precursor. One common method includes the reaction of 4,5-dimethylimidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 2-position . Industrial production methods often employ similar nitration reactions, optimized for large-scale synthesis with considerations for yield, purity, and safety.
Análisis De Reacciones Químicas
4,5-Dimethyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. Major products formed from these reactions include aminoimidazoles, substituted imidazoles, and carboxylated imidazoles.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The biological activity of 4,5-dimethyl-2-nitro-1H-imidazole is primarily due to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to the inhibition of enzymes or disruption of cellular processes. The compound targets various molecular pathways, including those involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
4,5-Dimethyl-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share the nitroimidazole core but differ in their substitution patterns, leading to variations in their biological activity and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5213-47-8 |
|---|---|
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-nitro-1H-imidazole |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(2)7-5(6-3)8(9)10/h1-2H3,(H,6,7) |
Clave InChI |
UQVVCXIRILGGCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
